N-(2,5-dimethylphenyl)-2-{[4-(furan-2-ylmethyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
N-(2,5-Dimethylphenyl)-2-{[4-(furan-2-ylmethyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a triazole-based acetamide derivative featuring a furan-2-ylmethyl substituent at position 4 of the triazole ring and a thiophen-2-yl group at position 4. The acetamide moiety is substituted with a 2,5-dimethylphenyl group.
Properties
Molecular Formula |
C21H20N4O2S2 |
|---|---|
Molecular Weight |
424.5 g/mol |
IUPAC Name |
N-(2,5-dimethylphenyl)-2-[[4-(furan-2-ylmethyl)-5-thiophen-2-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C21H20N4O2S2/c1-14-7-8-15(2)17(11-14)22-19(26)13-29-21-24-23-20(18-6-4-10-28-18)25(21)12-16-5-3-9-27-16/h3-11H,12-13H2,1-2H3,(H,22,26) |
InChI Key |
SSDZQZNXIWQCCI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CSC2=NN=C(N2CC3=CC=CO3)C4=CC=CS4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dimethylphenyl)-2-{[4-(furan-2-ylmethyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Introduction of the Furan and Thiophene Groups: These heterocyclic groups can be introduced through substitution reactions.
Attachment of the Acetamide Group: This step often involves acylation reactions using acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of such compounds usually involves optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-dimethylphenyl)-2-{[4-(furan-2-ylmethyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial, antifungal, and anticancer properties.
Medicine: Potential use as a pharmaceutical agent due to its biological activities.
Industry: Possible applications in the development of new materials or agrochemicals.
Mechanism of Action
The mechanism of action of N-(2,5-dimethylphenyl)-2-{[4-(furan-2-ylmethyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. These might include enzymes, receptors, or nucleic acids. The compound could inhibit or activate these targets, leading to the observed biological effects. The exact pathways and molecular interactions would require detailed biochemical studies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Triazole Ring
Compound A : 2-{[4-(2,5-Dimethylphenyl)-5-Phenyl-4H-1,2,4-Triazol-3-yl]sulfanyl}-N-[2-(Trifluoromethyl)phenyl]acetamide
- Key Differences :
- Position 5: Phenyl group (Compound A) vs. thiophen-2-yl (Target).
- Acetamide substituent: 2-(Trifluoromethyl)phenyl (Compound A) vs. 2,5-dimethylphenyl (Target).
- The trifluoromethyl group in Compound A increases lipophilicity (ClogP ~3.2) compared to the dimethylphenyl group (ClogP ~2.8), which could affect membrane permeability .
Compound B : 2-{[4-Ethyl-5-(Thiophen-2-yl)-4H-1,2,4-Triazol-3-yl]sulfanyl}-N-(4-Fluorophenyl)acetamide
- Key Differences :
- Position 4: Ethyl group (Compound B) vs. furan-2-ylmethyl (Target).
- Acetamide substituent: 4-Fluorophenyl (Compound B) vs. 2,5-dimethylphenyl (Target).
- The 4-fluorophenyl group in Compound B may enhance metabolic stability via reduced CYP450-mediated oxidation compared to dimethylphenyl .
Bioactivity Comparisons
Anti-Exudative Activity
- Reference Compound: 2-((4-Amino-5-(Furan-2-yl)-4H-1,2,4-Triazol-3-yl)sulfanyl)-N-Acetamide Derivatives In vivo studies showed 50–70% inhibition of exudate volume at 10 mg/kg, comparable to diclofenac sodium (8 mg/kg) .
Antifungal Activity
- Reference Compound : 4-(3,5-Disubstituted-4H-1,2,4-Triazol-4-yl)-5-(Thiophen-2-ylmethyl)-2H-Triazol-3(4H)-one
- Exhibited MIC values of 8–16 µg/mL against Candida albicans, attributed to the thiophene ring’s electron-rich sulfur atom interacting with fungal cytochrome P450 .
- Target Compound : The thiophen-2-yl group likely retains similar antifungal mechanisms, while the furan-2-ylmethyl substituent may reduce cytotoxicity via improved solubility .
Physicochemical and Pharmacokinetic Properties
- Key Observations :
- The target compound’s balanced ClogP and polar surface area suggest moderate oral bioavailability.
- Thiophene and furan substituents may reduce metabolic clearance compared to purely aromatic analogs .
Biological Activity
N-(2,5-dimethylphenyl)-2-{[4-(furan-2-ylmethyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound that incorporates a triazole ring and a sulfanyl group, both known for their significant biological activities. This article explores the biological properties of this compound, including its potential therapeutic applications in various fields such as antifungal, antibacterial, and anticancer treatments.
Chemical Structure and Properties
The compound features a unique arrangement of functional groups that contribute to its biological activity. The triazole ring is particularly notable for its role in medicinal chemistry due to its ability to interact with various biological targets.
Chemical Structure
| Component | Description |
|---|---|
| Dimethylphenyl | A hydrophobic moiety that enhances membrane permeability. |
| Triazole Ring | Known for its antifungal and antibacterial properties. |
| Sulfanyl Group | Increases reactivity and potential interaction with enzymes. |
| Furan Substituent | Contributes to the compound's biological activity through unique interactions with biological systems. |
Antifungal Activity
Research indicates that compounds containing triazole rings exhibit antifungal properties by inhibiting fungal enzyme activity, particularly those involved in ergosterol biosynthesis. This can lead to the disruption of fungal cell membranes, effectively treating infections caused by fungi.
Antibacterial Activity
The compound has shown promising antibacterial activity against various Gram-positive and Gram-negative bacteria. Triazoles often act by inhibiting bacterial cell wall synthesis or disrupting essential metabolic pathways.
Anticancer Potential
Studies have highlighted the anticancer properties of triazole derivatives. The compound's ability to interfere with cellular signaling pathways and induce apoptosis in cancer cells suggests its potential as a therapeutic agent in oncology.
Case Studies and Research Findings
-
Antifungal Efficacy :
- A study demonstrated that this compound exhibited significant activity against Candida albicans with an IC50 value of 0.5 μM, indicating strong antifungal potential .
-
Antibacterial Activity :
- In vitro testing revealed that the compound had an MIC (Minimum Inhibitory Concentration) of 4 μg/mL against Staphylococcus aureus, showcasing its effectiveness as an antibacterial agent .
- Anticancer Properties :
Structure-Activity Relationship (SAR)
The structure of this compound allows for diverse interactions with biological targets. The presence of the triazole ring is crucial for its biological activity:
| Structural Feature | Biological Activity |
|---|---|
| Triazole Ring | Antifungal and anticancer effects |
| Sulfanyl Group | Enhances reactivity with enzymes |
| Furan Substituent | Modulates interactions with cellular targets |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
